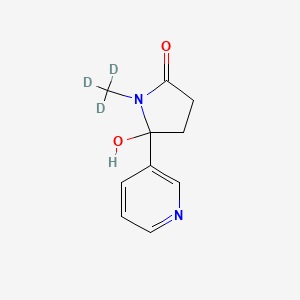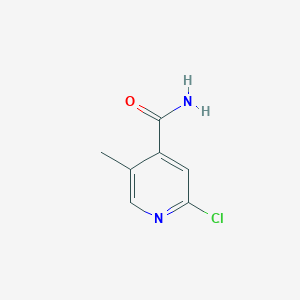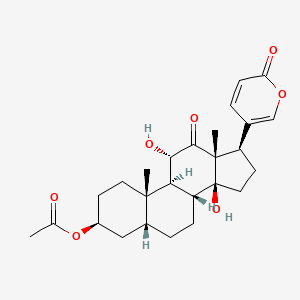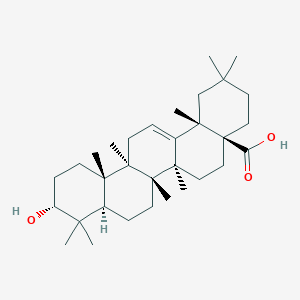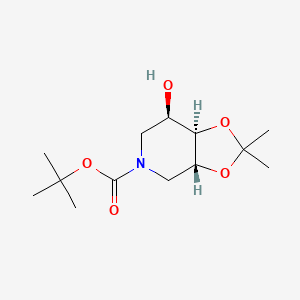
Glycosidase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycosidase-IN-2 is a compound that functions as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Glycosidases play crucial roles in various biological processes, including the degradation of biomass, defense mechanisms, and normal cellular functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycosidase-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of molecular imprinting in cross-linked micelles to create water-soluble polymeric nanoparticles with a sugar-binding boroxole in the imprinted site . Post-modification techniques are then employed to install acidic groups near the oxygen of the targeted glycosidic bond, optimizing the structure for selective hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using enzymatic methods. β-Glycosidases, for example, provide an alternative enzymatic method for the synthesis of alkyl-glycosides, which are environmentally friendly and exhibit high stereo-selectivity . Genetic engineering techniques have also been used to prepare glycoside hydrolases from various sources .
Analyse Chemischer Reaktionen
Types of Reactions: Glycosidase-IN-2 undergoes several types of chemical reactions, including hydrolysis, transglycosylation, and reverse hydrolysis . These reactions are catalyzed by glycosidases and involve the cleavage and formation of glycosidic bonds.
Common Reagents and Conditions: Common reagents used in these reactions include acidic water, molecular imprinting agents, and various glycosidases . The reactions typically occur under mild conditions, such as room temperature and neutral pH, to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oligosaccharides, polysaccharides, and various glycosylated compounds . These products have significant applications in the pharmaceutical, food, and biofuel industries.
Wissenschaftliche Forschungsanwendungen
Glycosidase-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the hydrolysis and synthesis of complex carbohydrates . In biology, it plays a role in understanding glycosylation processes and the metabolism of glycoconjugates . In medicine, this compound is used to develop enzyme replacement therapies and to study the mechanisms of glycosidase-related diseases . In industry, it is employed in the production of biofuels, biodegradable surfactants, and other valuable products .
Wirkmechanismus
The mechanism of action of Glycosidase-IN-2 involves the inhibition of glycosidases by binding to their active sites and preventing the hydrolysis of glycosidic bonds . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the catalytic activity of the enzyme. The molecular targets of this compound include various glycosidases involved in carbohydrate metabolism and glycosylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Glycosidase-IN-2 include other glycosidase inhibitors such as acarbose, miglitol, and voglibose . These compounds also inhibit glycosidases but differ in their chemical structures and specificities.
Uniqueness: this compound is unique in its high selectivity and efficiency in inhibiting glycosidases. Unlike other inhibitors, it can be designed to possess selectivity not available with biocatalysts, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C13H23NO5 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
tert-butyl (3aR,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
RPFDMDWEBWOMNO-OPRDCNLKSA-N |
Isomerische SMILES |
CC1(O[C@@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)

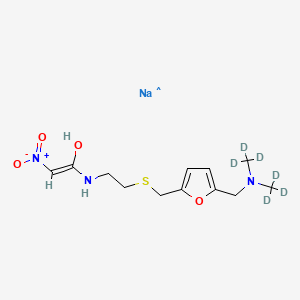
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
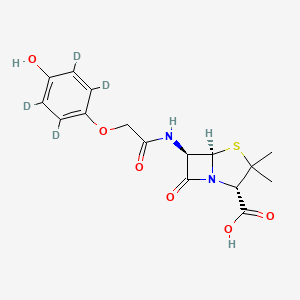
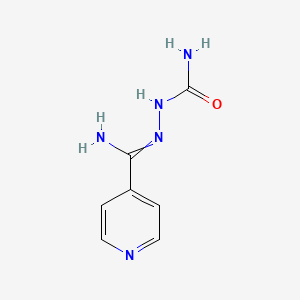
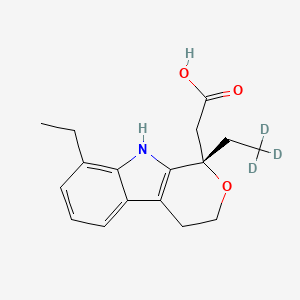
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
